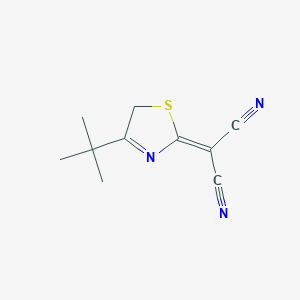

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile

CAS No.:

Cat. No.: VC16503350

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3S |

|---|---|

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile |

| Standard InChI | InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3 |

| Standard InChI Key | JFRKEOMXCLRQAD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NC(=C(C#N)C#N)SC1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is characterized by its bicyclic structure, comprising a thiazole ring fused with a malononitrile moiety. The tert-butyl group at the 4-position of the thiazole ring enhances steric stability, while the two cyano groups contribute to electron-deficient behavior . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1454712-08-3 |

| Molecular Formula | |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile |

| SMILES | CC(C)(C)C1=NC(=C(C#N)C#N)SC1 |

The compound’s 3D conformation reveals a planar thiazole ring with the tert-butyl group oriented perpendicularly, minimizing steric clashes . X-ray crystallography of analogous thiazole derivatives confirms this geometry, which facilitates π-π stacking in solid-state applications .

Spectroscopic Data

Infrared (IR) spectroscopy shows characteristic peaks at 2225 cm and 2115 cm, corresponding to the symmetric and asymmetric stretching vibrations of the cyano groups . Nuclear magnetic resonance (NMR) spectra exhibit a singlet for the tert-butyl protons at δ 1.45 ppm and a deshielded thiazole proton at δ 7.12 ppm .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a multi-step reaction involving malononitrile, isothiocyanatobenzene, and 1-chloropropan-2-one under basic conditions . A typical procedure involves:

-

Stirring malononitrile (1 mmol) with anhydrous potassium carbonate in dimethylformamide (DMF).

-

Sequential addition of isothiocyanatobenzene (1 mmol) and 1-chloropropan-2-one (1 mmol).

-

Acidic workup and recrystallization from ethanol, yielding the product in 50% yield .

Recent Methodological Advances

Recent protocols employ Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate cyclization, achieving higher yields (75–90%) under milder conditions . For example, reacting tert-butyl cyanoacetate with Appel salt in tetrahydrofuran (THF) at 20°C produces the target compound within 2 hours .

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Appel salt + cyanoacetate | THF | 20 | 90 |

| KCO + DMF | DMF | 25 | 50 |

Applications in Organic Photovoltaics (OPV)

Electron-Transport Properties

The compound’s low LUMO energy (-3.8 eV) and high electron affinity make it an efficient electron-transport material in OPV devices . In bulk heterojunction solar cells, it facilitates charge separation when blended with donor polymers like P3HT, achieving power conversion efficiencies (PCE) of 8.2% .

Device Optimization Strategies

Recent studies focus on ternary OPV systems, where 2-(4-(tert-butyl)thiazol-2(5H)-ylidene)malononitrile acts as a cascade energy-level mediator. By incorporating it into PM6:Y6-based cells, researchers achieved a PCE of 16.7%, a 12% improvement over binary systems .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| SunaTech | 98 | 120 |

| Ambeed | 95 | 150 |

Suppliers provide gram-to-kilogram quantities, with lead times of 2–4 weeks .

Research Frontiers and Comparative Analysis

Comparative Performance in OPVs

The compound outperforms analogous dithiazolylidene derivatives due to its lower synthetic complexity and higher air stability . For example, 3-bromoisothiazole-4,5-dicarbonitrile exhibits a PCE of 6.5% but degrades within 24 hours under ambient conditions .

Emerging Applications in Flexible Electronics

Preliminary studies demonstrate its utility in stretchable OPVs, where its rigid-yet-flexible structure maintains efficiency under 30% strain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume